molecular formula C19H17F2N3O3 B2490941 N1-(2,5-difluorophenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 942012-52-4

N1-(2,5-difluorophenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2490941
CAS RN: 942012-52-4
M. Wt: 373.36
InChI Key: XIEHJXWLADXQBN-UHFFFAOYSA-N
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Description

This compound is related to oxalamides, a class of chemicals known for their diverse applications in chemistry and pharmacology. The compound's structure suggests it might possess unique physical and chemical properties due to the presence of difluorophenyl and methyl-3-(2-oxopyrrolidin-1-yl)phenyl groups.

Synthesis Analysis

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, suggesting a potential pathway for synthesizing compounds like "N1-(2,5-difluorophenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide" through rearrangement sequences. This method provides a high-yielding and operationally simple approach for synthesizing oxalamides and related compounds (Mamedov et al., 2016).

Molecular Structure Analysis

Research on similar compounds, including various oxalamides, has detailed the molecular structures through crystallography and spectroscopy. These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, in defining the supramolecular arrangements of these compounds. This suggests that "this compound" would have a complex molecular structure influenced by similar interactions (Lee, 2010).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-11-4-6-13(10-16(11)24-8-2-3-17(24)25)22-18(26)19(27)23-15-9-12(20)5-7-14(15)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHJXWLADXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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